Methyl purple

Descripción general

Descripción

Methyl purple is a synthetic dye belonging to the family of triarylmethane dyes. It is primarily used as a pH indicator due to its distinct color change properties in acidic and basic environments. The compound is known for its vibrant purple hue in neutral solutions, turning red in acidic conditions and blue in basic conditions.

Mecanismo De Acción

Mode of Action

Methyl purple operates by changing its color based on the pH of the environment. In acidic conditions (pH less than 4.8), it appears purple, while in more basic or alkaline conditions (pH greater than 5.4), it turns green . This color change is due to the shift in equilibrium between the ionized and non-ionized forms of this compound in response to the hydronium ion concentration .

Biochemical Pathways

The color change it exhibits in response to pH changes can be used to monitor the progress of reactions that produce or consume H+ ions .

Result of Action

The primary observable result of this compound’s action is a color change in response to changes in pH. This allows it to serve as a visual indicator of acidity or alkalinity in a solution . In addition, it acts as an antimicrobial agent .

Action Environment

The action of this compound is highly dependent on the pH of its environment. Its effectiveness as a pH indicator and its stability can be influenced by factors such as temperature, presence of other ions, and the concentration of the this compound itself .

Análisis Bioquímico

Molecular Mechanism

The molecular mechanism of Methyl purple primarily involves its response to changes in pH. In acidic conditions (pH less than 4.0), this compound exists in a protonated form and appears yellow. As the pH increases (between 4.0 and 5.4), this compound deprotonates and changes to a purple color . This color change is due to the different light absorption properties of the protonated and deprotonated forms of this compound.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its stability. This compound is a stable compound and does not degrade significantly over time under normal storage conditions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl purple can be synthesized through the condensation of dimethylaniline with benzaldehyde in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dye.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization and filtration processes to obtain the final dye.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of colorless compounds.

Reduction: The dye can be reduced to its leuco form, which is colorless.

Substitution: this compound can participate in electrophilic substitution reactions, where one of its aromatic hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite or hydrogen peroxide can be used as oxidizing agents.

Reduction: Sodium dithionite is commonly used for the reduction of this compound.

Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.

Major Products:

Oxidation: Colorless compounds.

Reduction: Leuco form of this compound.

Substitution: Halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Methyl purple has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator in titrations and other analytical procedures.

Biology: Employed in staining techniques to visualize cellular components.

Medicine: Utilized in diagnostic tests to detect the presence of certain bacteria.

Industry: Applied in the dyeing of textiles and paper products.

Comparación Con Compuestos Similares

Methyl red: Another pH indicator that changes color from red to yellow over a pH range of 4.4 to 6.2.

Methyl orange: A pH indicator that transitions from red to orange-yellow over a pH range of 3.1 to 4.4.

Crystal violet: A dye used in Gram staining for bacterial classification.

Uniqueness of Methyl Purple: this compound is unique due to its distinct color change properties over a wide pH range, making it versatile for various applications. Its vibrant purple color in neutral solutions also sets it apart from other indicators.

Actividad Biológica

Methyl purple, a pH indicator and dye, is widely recognized for its biological activity, particularly its antimicrobial properties and applications in various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in microbiology, and environmental implications.

Chemical Structure and Properties

This compound is a synthetic dye belonging to the class of methylated phenolic compounds. It is primarily used as a pH indicator, changing color from purple at pH values below 4.8 to yellow above pH 5.4. The molecular formula of this compound is with a CAS number of 1340-02-9. Its solubility in water and organic solvents makes it versatile for various applications.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Studies indicate that it inhibits the growth of several bacterial strains, including Staphylococcus aureus and Bacillus subtilis, while showing limited activity against Gram-negative bacteria such as Escherichia coli .

The antimicrobial action of this compound is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes. By binding to nucleic acids and proteins within the bacterial cells, this compound can inhibit cell division and promote cell death .

Applications in Microbiology

- Gram Staining : this compound is utilized in Gram staining procedures as a primary stain. It helps differentiate between Gram-positive and Gram-negative bacteria based on their cell wall composition.

- Biosorption Studies : Research has explored the use of natural adsorbents like seaweed for the removal of this compound from wastewater, highlighting its environmental impact and potential bioremediation strategies .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against various bacterial strains. Results indicated that concentrations as low as 0.1% were effective in inhibiting growth in Staphylococcus aureus, showcasing its potential as an antibacterial agent in clinical settings .

Case Study 2: Environmental Impact

Research into the biodegradation of this compound revealed that specific microorganisms, such as Nocardia corallina, can effectively degrade this dye in wastewater treatment processes. This finding suggests that utilizing microbial communities could mitigate the environmental risks associated with dye pollution .

Data Table: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.1% | Inhibitory |

| Bacillus subtilis | 0.5% | Inhibitory |

| Escherichia coli | >1% | No activity |

Environmental Considerations

The widespread use of this compound in industries raises concerns about its ecological impact due to its mutagenic properties and potential toxicity to aquatic life. Treatment methods such as chemical oxidation (e.g., Fenton's reagent) and biological degradation are being researched to address dye pollution effectively .

Propiedades

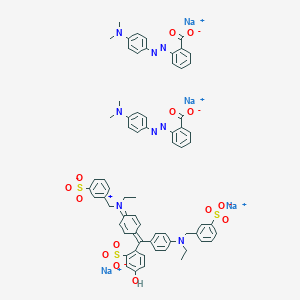

IUPAC Name |

tetrasodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H36N2O10S3.2C15H15N3O2.4Na/c1-3-38(24-26-7-5-9-33(21-26)50(41,42)43)30-15-11-28(12-16-30)37(35-20-19-32(40)23-36(35)52(47,48)49)29-13-17-31(18-14-29)39(4-2)25-27-8-6-10-34(22-27)51(44,45)46;2*1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20;;;;/h5-23H,3-4,24-25H2,1-2H3,(H3,41,42,43,44,45,46,47,48,49);2*3-10H,1-2H3,(H,19,20);;;;/q;;;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJVTYXLOYTWPD-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)[O-].CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H62N8Na4O14S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Available as aqueous indicator solution; [MSDSonline] | |

| Record name | Methyl purple | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1971 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1340-02-9 | |

| Record name | Methyl purple | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001340029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.